1-Azaspiro[4.5]dec-3-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azaspiro[4.5]dec-3-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-5-9(6-3-1)7-4-8-10-9/h4,7,10H,1-3,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJPKVRKESBWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C=CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Azaspiro 4.5 Dec 3 Ene and Its Derivatives
General Strategies for 1-Azaspiro[4.5]dec-3-ene Skeleton Construction
The assembly of the this compound core relies on several key strategic approaches, primarily categorized into cyclization and condensation reactions. These methods provide versatile pathways to access the spirocyclic system.
Cyclization Reactions in this compound Synthesis
Cyclization reactions are a cornerstone in the synthesis of the this compound skeleton, offering powerful tools for the formation of the characteristic spirocyclic structure. These methods often involve the intramolecular formation of one or more rings.
A prominent and widely utilized method for constructing the this compound core is through the spirocyclization of N-acyliminium ions. uct.ac.za These reactive intermediates, generated in situ, are highly electrophilic and susceptible to attack by a wide range of nucleophiles. uct.ac.za In the context of this compound synthesis, an appropriately tethered nucleophile within the N-acyliminium ion precursor initiates an intramolecular cyclization, leading to the formation of the spirocyclic framework.
The generation of the N-acyliminium ion typically starts from a precursor such as an N-substituted succinimide (B58015) or glutarimide. uct.ac.zasu.ac.th For instance, the addition of a Grignard reagent to an N-substituted succinimide can yield a γ-hydroxylactam. su.ac.th Subsequent treatment with an acid catalyst, such as titanium tetrachloride, facilitates the formation of the N-acyliminium ion, which then undergoes spirocyclization. su.ac.th The versatility of this method allows for the introduction of various substituents on the cyclohexane (B81311) ring by choosing the appropriate Grignard reagent. su.ac.th
This strategy has been successfully applied in the synthesis of various spirocyclic alkaloids. su.ac.th The stereochemical outcome of the cyclization can often be controlled by the stereochemistry of the starting materials or the presence of chiral auxiliaries. researcher.life
Key Features of N-Acyliminium Ion Spirocyclization:
Reactive Intermediates: Utilizes highly electrophilic N-acyliminium ions. uct.ac.za
Precursor Versatility: Commonly employs N-substituted succinimides and glutarimides. uct.ac.zasu.ac.th
Broad Applicability: Enables the synthesis of a wide range of spirocyclic alkaloids. su.ac.th
Stereocontrol: Offers potential for diastereoselective and enantioselective synthesis. researcher.life
Palladium-catalyzed aza-[3+2] cycloaddition reactions have emerged as a powerful and efficient method for the construction of nitrogen-containing heterocyclic compounds, including the 1-azaspiro[4.5]decane skeleton. researchgate.net This approach typically involves the reaction of a three-atom aza-component with a two-atom component, facilitated by a palladium catalyst.
One notable strategy involves the oxidative dearomatization of anilines followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes (VCPs). researchgate.net This method demonstrates broad substrate compatibility, allowing for the synthesis of a diverse range of 1-azaspiro[4.5]decanes. researchgate.net The reaction proceeds through the formation of a dearomatized intermediate from the aniline (B41778), which then participates in the cycloaddition with the VCP. researchgate.net
The use of chiral phosphoramidite (B1245037) ligands in conjunction with the palladium catalyst has enabled the development of asymmetric versions of this cycloaddition, yielding optically enriched pyrrolidine (B122466) derivatives with high enantioselectivity. researchgate.net These methods provide access to highly functionalized spiro[pyrrolidin-3,2'-oxindole] derivatives in good yields and with excellent stereocontrol. researchgate.net
| Catalyst System | Ligand | Substrates | Product | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio |
| Palladium | Chiral Phosphoramidite | Vinyl cyclopropanes, Aldimines | Optically enriched pyrrolidines | up to 94 | up to 96 | 7:1 |
| Palladium | Chiral Phosphoramidite | Vinyl cyclopropanes, Isatin-derived ketimines | Spiro[pyrrolidin-3,2'-oxindole] derivatives | up to 94 | up to 96 | 7:1 |
| Palladium(0) | PPh₃ | Malonate-derived vinylcyclopropane, Aldehydes | 2,5-cis disubstituted tetrahydrofurans | High | - | High |
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures by combining three or more starting materials in a single synthetic operation. nih.govscispace.com This strategy has been successfully employed for the synthesis of spirocyclic systems, including derivatives of the 1-azaspiro[4.5]decane framework. nih.gov
One such approach involves a one-pot, three-component reaction for the construction of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones. scispace.com These reactions often proceed through a cascade of events, such as nucleophilic substitution, Michael addition, and intramolecular cyclization, to rapidly build molecular complexity from simple precursors. scispace.com The use of isocyanide-based multicomponent reactions (I-MCRs) is particularly noteworthy for the rapid synthesis of valuable and diverse compounds. researchgate.net
A stepwise one-pot synthesis of 1-azaspiro[4.5]decanes has also been developed from furyl aldehydes. nih.gov This process involves photooxygenation of the furan (B31954) ring, followed by a [5+1] annulation with a primary amine to afford the desired spirocyclic scaffold. nih.gov
Advantages of MCR Strategies:
Efficiency: Combines multiple steps into a single operation. nih.gov
Atom Economy: Maximizes the incorporation of starting material atoms into the final product. researchgate.net
Diversity: Allows for the rapid generation of libraries of structurally diverse compounds. researchgate.net
Palladium-Catalyzed Aza-[3+2] Cycloaddition Approaches
Condensation Reactions for Spirocyclic Azaspirodecene Formation
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental in organic synthesis. ebsco.comwikipedia.org While less specifically detailed for the direct synthesis of the "this compound" core in the provided context, the principles of condensation are applied in the formation of precursors and related spirocyclic structures.
For example, the formation of imines or enamines, which are key intermediates in many of the cyclization strategies mentioned above, often occurs through a condensation reaction between a ketone (like a substituted cyclohexanone) and an amine. sigmaaldrich.comlibretexts.org These intermediates can then undergo further intramolecular reactions to form the spirocyclic system.
The aldol (B89426) condensation, a reaction between an enolate and a carbonyl compound, is another powerful C-C bond-forming reaction that can be conceptually applied to build the carbon framework necessary for subsequent cyclization into the azaspirodecene structure. sigmaaldrich.com
Enantioselective Synthesis of Chiral this compound Derivatives
The development of enantioselective methods for the synthesis of chiral this compound derivatives is of significant interest due to the prevalence of stereochemically defined spirocycles in biologically active molecules. researchgate.net
A notable approach involves the diastereoselective addition of Grignard reagents to chiral N-tert-butanesulfinyl imines derived from tetralone-type ketones. nih.gov This reaction proceeds with high levels of stereocontrol, and the resulting sulfinamide derivatives can be transformed into dibenzoazaspiro compounds through a palladium-catalyzed intramolecular N-arylation. nih.gov Density Functional Theory (DFT) calculations have been used to rationalize the stereochemical outcome of this reaction. nih.gov
Organocatalysis has also emerged as a powerful tool for the enantioselective construction of spirocyclic compounds. rsc.org For instance, chiral phosphoric acids have been used to catalyze the asymmetric synthesis of SPINOL (1,1'-spirobiindane-7,7'-diol) derivatives, which are precursors to valuable chiral ligands. researchgate.net Although not directly synthesizing this compound, these methods highlight the potential of organocatalysis in controlling the stereochemistry of spirocyclic systems.
Asymmetric palladium-catalyzed decarboxylative [3+2] cycloaddition reactions have also been developed to construct highly functionalized and enantioenriched spiro-heterocyclic skeletons with excellent stereoselectivity. rsc.org These reactions can generate multiple contiguous stereogenic centers, including an all-carbon quaternary center, with high yields and enantioselectivities. rsc.org
| Method | Catalyst/Reagent | Key Transformation | Stereoselectivity |
| Diastereoselective Addition | 2-bromobenzylmagnesium bromide to chiral N-tert-butanesulfinyl imines | Formation of dibenzoazaspiro compounds | High diastereocontrol |
| Asymmetric [3+2] Cycloaddition | Palladium with chiral diphosphine ligands | Formation of optically enriched aza-spiroindolenines | up to 97% ee, 13:1 dr |
| Organocatalysis | SPA-triazolium bromide | Transannular C-acylation of enol lactones | Moderate to high ee |
Asymmetric Cycloaddition Methodologies
The enantioselective synthesis of azaspirocycles is crucial for developing new therapeutics and agrochemicals. Catalytic asymmetric cycloaddition reactions provide an efficient route to these complex structures.
One prominent method involves a palladium-catalyzed asymmetric aza-[3+2] cycloaddition of azadienes with vinylcyclopropanes, which allows for the transformation of anilines into 1-azaspiro[4.5]decanes with broad substrate compatibility. researchgate.net Similarly, a palladium-catalyzed highly regio- and enantioselective [3+2] spiroannulation has been developed. By fine-tuning the Pd-π-allyl intermediate, this method selectively targets the C=N double bond of azadienes over the C=C double bond when reacting with partners like vinyl epoxides, yielding spiroheterocycles in good yields and with excellent enantioselectivity. researchgate.net
Another advanced strategy is the catalytic, enantioselective spirocyclization of formanilides and enamides. chinesechemsoc.orgchinesechemsoc.org This process proceeds through a sequential iridium-catalyzed hydrosilylation of the formanilide, followed by a formal cycloaddition catalyzed by a chiral phosphoric acid. chinesechemsoc.orgchinesechemsoc.org This dual catalytic system provides access to a diverse array of enantioenriched azaspirocycles under mild conditions. chinesechemsoc.orgchinesechemsoc.org A specially designed bowl-shaped chiral phosphoric acid has demonstrated high reactivity and enantioselectivity in these transformations. chinesechemsoc.org Mechanistic studies suggest that C–H⋯F hydrogen bonding between the substrate and the catalyst plays a crucial role in the enantioselectivity of the reaction. chinesechemsoc.org
Table 1: Asymmetric Cycloaddition Approaches
| Catalytic System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Palladium (Pd) | Anilines, Vinylcyclopropanes | 1-Azaspiro[4.5]decanes | Broad substrate compatibility. researchgate.net |
| Palladium (Pd) | Azadienes, Vinyl epoxides | Spiroheterocycles | High regio- and enantioselectivity. researchgate.net |
Optical Resolution Techniques for this compound Enantiomers
While asymmetric synthesis is a primary route to enantiomerically pure compounds, optical resolution of racemic mixtures remains a valuable technique. For derivatives of this compound, stereoselective synthesis is often employed to generate specific stereoisomers. The determination of the absolute configuration of these isomers is then confirmed using techniques like 2D Nuclear Overhauser Effect (NOESY) NMR spectroscopy. researchgate.net This indicates that methods for separating and identifying individual enantiomers are integral to the study of these compounds. While direct optical resolution methods for the parent this compound are not extensively detailed, the use of enzymes like lipases has been noted for the resolution of enantiomers of related amino acids, suggesting a potential avenue for resolving azaspirocyclic derivatives bearing appropriate functional groups. scispace.com
Derivatization and Functionalization of the this compound Core
The functionalization of the this compound scaffold is key to modulating its biological and chemical properties.
Synthesis of 1-Azaspiro[4.5]dec-3-en-2-one Derivatives
A significant derivative is the 1-azaspiro[4.5]dec-3-en-2-one structure, which forms the core of the insecticide Spirotetramat (B1682168) and its metabolites. smolecule.comnih.gov The synthesis of cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one, the active enol metabolite of Spirotetramat, is a key transformation. smolecule.comepa.gov This metabolite is formed in plants and insects via the enzymatic hydrolysis of the ethoxycarbonyl group of the parent compound. smolecule.comepa.gov
Other synthetic approaches to related azaspiro[4.5]decanone systems include:
[3+3] Spiroannulation: An organocatalyzed Michael-intramolecular acylation domino sequence using α,β-unsaturated acyl cyanides can produce enantioenriched azaspiro[4.5]decanone ring systems. researchgate.net
Three-Component [2+2+2] Cycloaddition: A metal-free, cesium carbonate-promoted reaction between 4-aryliden-2-phenyl-5(4H)-oxazolones and substituted β-nitrostyrenes yields diversified 3-oxa-1-azaspiro[4.5]dec-1-en-4-ones with good diastereoselectivity. researchgate.net
Intramolecular Schmidt Reaction: The reaction between ketones and alkyl azides can be used to synthesize spiro systems like 2-amino-spiro[4.5]decane-6-ones. mdpi.com
Esterification Reactions for Selective Functionalization
Esterification is a direct method for functionalizing the this compound core, particularly at the hydroxyl group of its keto-enol tautomer. A clear example is the synthesis of 8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl 3-(2-bromo-4-fluorophenyl)acrylate. iucr.org This compound is prepared by reacting cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one with 3-(2-bromo-4-fluorophenyl)acryloyl chloride in anhydrous chloroform (B151607) at 0°C, followed by stirring at room temperature. iucr.org This reaction demonstrates the nucleophilic character of the C4-hydroxy group in the enol form, allowing for the introduction of various acyl groups. smolecule.comiucr.org
Table 2: Example of Esterification Reaction
| Reactant 1 | Reactant 2 | Product | Conditions |
|---|
Incorporation of Diverse Substituents onto the Spirocyclic System
The properties of the this compound system can be fine-tuned by incorporating a wide range of substituents onto the spirocyclic core or its attached moieties.
Researchers have synthesized N-phenyl- and N-benzyl-2-azaspiro[4.5]decane-1,3-diones with fluoro or trifluoromethyl substituents on the aryl ring to evaluate their biological activity. researchgate.net The position of these electron-withdrawing groups on the aryl moiety significantly influences the compound's properties. researchgate.net
In other studies, the substituents on an N-aryl group have been shown to direct the reaction pathway. For instance, substituting an aniline moiety with para-fluoro, -methoxy, or -trifluoromethoxy groups can steer a reaction to selectively produce 3-(methylthio)spiro[4.5]trienones instead of quinolin-2-ones. acs.org This highlights the profound electronic influence of substituents on the synthetic outcome. Furthermore, derivatives of the related 1-thia-4-azaspiro[4.5]decan-3-one have been synthesized with amide groups at the C-4 position and various other substitutions at the C-2 and C-8 positions of the spiro-system. nih.gov The synthesis of Spirotetramat itself, featuring 2,5-dimethylphenyl and methoxy (B1213986) groups, is another prime example of a highly substituted this compound derivative. smolecule.comnih.gov
Chemical Reactivity and Transformations of 1 Azaspiro 4.5 Dec 3 Ene Systems
Intramolecular Reaction Pathways on the Azaspirodecene Scaffold
The strategic use of intramolecular reactions on the pre-formed azaspirodecene core provides a powerful method for constructing more complex, polycyclic systems. These pathways leverage the fixed spatial relationship between reactive groups on the scaffold to achieve efficient and often stereoselective cyclizations.
One prominent example is the intramolecular Heck reaction. Amides derived from 1-azaspiro[4.5]dec-2-ene and 2-(6-bromo-1,3-benzo-dioxol-5-yl)acetyl chloride can undergo palladium-catalyzed intramolecular cyclization. researchgate.net When heated with a Herrmann-Beller palladium catalyst, the reaction proceeds to form a pentacyclic compound that includes the original 1-azaspiro[4.5]decene fragment and a newly formed eight-membered 3-benzazocine ring. However, in the case of the 1-azaspiro[4.5]dec-2-ene derivative, the yield of the desired cyclization product is moderate (34%), with the reaction also leading to the reduction of the bromo amide starting material. researchgate.net
Another key intramolecular pathway is the 1,3-dipolar cycloaddition. The 1-azaspiro[4.5]decane core, which is central to cylindricine-type alkaloids, has been synthesized using an intramolecular nitrone cycloaddition (INC) reaction. researchgate.net In this approach, a stable cyclic nitrone containing the spirocyclic core undergoes cycloaddition when refluxed in benzene, with electronic effects from substituents on the alkene moiety controlling the regiochemistry of the reaction. researchgate.net
Furthermore, intramolecular oxidative cyclization has been employed to synthesize novel spirocyclic systems. For instance, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were created from 4-aminophenol (B1666318) precursors through a key intramolecular metal-catalyzed oxidative cyclization step. nih.gov
| Starting Material | Reaction Type | Key Reagents/Conditions | Product | Ref |
| Amide of 1-azaspiro[4.5]dec-2-ene | Intramolecular Heck Reaction | Herrmann-Beller Palladium Catalyst, Heat | Pentacyclic 3-benzazocine fused system | researchgate.net |
| Cyclic nitrone with spiro core | Intramolecular 1,3-Dipolar Cycloaddition | Benzene, Reflux | 1-Azaspiro[4.5]decane core | researchgate.net |
| 2-Hydroxy-N-(4-hydroxyphenyl)acetamide | Intramolecular Oxidative Cyclization | Metal Catalyst | 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | nih.gov |
Oxidative Dearomatization Strategies Applied to Precursors of 1-Azaspiro[4.5]decane Scaffolds
Oxidative dearomatization has emerged as a powerful strategy for the synthesis of spirocyclic systems, including the 1-azaspiro[4.5]decane scaffold, by converting planar aromatic precursors into three-dimensional spirocycles. researchgate.netnih.gov This approach often allows for the construction of the core structure in a single, efficient step. researchgate.net
A common method involves the dearomatization of aniline (B41778) derivatives. One such strategy employs a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes following an initial oxidative dearomatization of anilines. researchgate.netresearchgate.net This transformation has demonstrated broad substrate compatibility. researchgate.net In a different approach, a tandem reaction involving the oxidative C(sp³)–H bond functionalization of simple alkanes and the dearomatization of N-phenyl-cinnamamides has been developed. dp.tech This metal-free method, promoted by tert-butyl peroxybenzoate (TBPB), directly yields alkylated 1-azaspiro[4.5]decanes with high regioselectivity and diastereoselectivity, forming two new C-C bonds and the spirodienone motif in one step. dp.tech
Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), are frequently used to induce oxidative dearomatization. nih.gov For example, exposure of phenol (B47542) precursors to PIDA can trigger a tandem intramolecular oxidative para-dearomatization/intramolecular dipolar cycloaddition, leading to complex spirocyclic structures. nih.gov Similarly, copper-catalyzed reactions can achieve dearomatizing spirocyclization. The reaction of N-benzylacrylamides with specific reagents under copper(I) iodide catalysis leads to the formation of 2-azaspiro[4.5]decanes through a radical addition followed by a dearomatizing cyclization.
| Precursor | Strategy | Key Reagents/Catalysts | Product Scaffold | Ref |
| Anilines | Oxidative Dearomatization / Pd-catalyzed aza-[3+2] cycloaddition | Palladium catalyst, Vinylcyclopropanes | 1-Azaspiro[4.5]decane | researchgate.netresearchgate.net |
| N-Phenyl-cinnamamides | Tandem Oxidative C-H Functionalization / Dearomatization | tert-Butyl peroxybenzoate (TBPB) | Alkylated 1-Azaspiro[4.5]decane | dp.tech |
| Phenol derivatives | Oxidative Dearomatization / Dipolar Cycloaddition | Phenyliodine(III) diacetate (PIDA) | Complex spirocycles | nih.gov |
| N-Benzylacrylamides | Copper-Catalyzed Radical Addition / Dearomatizing Cyclization | Copper(I) iodide, 1,10-Phenanthroline | 2-Azaspiro[4.5]decane |
Chemical Modifications for Structure-Activity Relationship (SAR) Studies of 1-Azaspiro[4.5]dec-3-ene Analogs
The 1-azaspiro[4.5]decene scaffold is a versatile template for medicinal chemistry and agrochemical research, where systematic chemical modifications are performed to establish clear structure-activity relationships (SAR). These studies are crucial for optimizing biological activity, selectivity, and other properties.
In the field of insecticides, a series of 4-phenyl-acyl-substituted 3-(2,5-dimethylphenyl)-4-hydroxy-1-azaspiro[4.5]dec-3-ene-2,8-dione derivatives were synthesized to probe SAR. acs.org These compounds exhibited inhibitory activity against bean aphids (Aphis fabae) and carmine (B74029) spider mites (Tetranychus cinnabarinus). acs.org The research found that modifying the substituent on the phenyl acyl group significantly impacted insecticidal potency. Specifically, a compound with a para-methoxy group on the phenyl acyl (compound 8-I-e) and another with a para-trifluoromethyl group (compound 8-I-m) showed potent activity against A. fabae and T. cinnabarinus, respectively. acs.orgebi.ac.uk This demonstrates that electronic properties of the substituent play a key role in the compound's bioactivity. acs.org
Analogous scaffolds have also been extensively studied. For instance, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for anti-coronavirus activity. researchgate.net SAR studies revealed that substitutions at the C-2 and C-8 positions of the spirocyclic core were critical. The most active compound, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (compound 8n), showed an EC50 value of 5.5 µM against human coronavirus 229E. researchgate.net Other analogs, such as 4-((quinolin-4-yl)amino)-thia-azaspiro[4.5]alkan-3-ones, have been investigated as antiproliferative agents against cancer cells, further highlighting the versatility of the spiro scaffold in drug design. mdpi.com
The development of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has identified potent antitumor agents. nih.gov SAR studies on this series showed that many of the synthesized compounds possessed moderate to potent activity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines. Compound 11h, 4-(4-Bromobenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione, emerged as a particularly effective compound against all three tested cell lines, making it a promising candidate for further development. nih.gov
| Scaffold | Modification Area | Biological Activity | Key Finding | Ref |
| This compound-2,8-dione | 4-Phenyl acyl substituent | Insecticidal | para-Methoxy and para-trifluoromethyl groups enhance potency against specific pests. | acs.orgebi.ac.uk |
| 1-Thia-4-azaspiro[4.5]decan-3-one | C-2 and C-8 positions | Anti-coronavirus (HCoV-229E) | A combination of 2-methyl and 8-tert-butyl groups led to the most active compound (8n). | researchgate.net |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | N-4 position | Antitumor | An N-(4-Bromobenzyl) substituent (compound 11h) provided potent, broad-spectrum activity. | nih.gov |
Spectroscopic and Structural Characterization of 1 Azaspiro 4.5 Dec 3 Ene Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F), within a molecule. This data is crucial for mapping the connectivity of atoms and determining the stereochemistry of the spirocyclic framework.
Proton NMR (¹H NMR) Analysis
¹H NMR spectroscopy is fundamental in characterizing 1-azaspiro[4.5]dec-3-ene derivatives. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the proton signals offer a wealth of structural information.
For instance, in derivatives of 1-thia-4-azaspiro[4.5]decan-3-one, the proton of the CONH group typically appears as a singlet in the downfield region of δ 10.43–10.50 ppm. nih.gov The protons of the S-CH₂ group in the thiazolidinone ring present as a singlet at approximately δ 3.61 ppm, while the S-CH proton signals are observed as broad or distorted doublets or quartets around δ 3.90–3.91 ppm. nih.gov The complex multiplet signals for the spiroalkane system protons are usually found in the upfield region of δ 0.74−2.15 ppm. nih.gov
In the case of cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]-dec-3-ene-4-ethylcarbonate, the ¹H NMR spectrum shows distinct signals for the aromatic protons at δ 7.12 (d, J = 8.0 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), and 6.99 (s, 1H). rsc.org The -NH- proton appears as a singlet at δ 6.78. rsc.org The ethoxy group protons are visible as a quartet at δ 4.04 (J = 7.0 Hz, 2H) and a triplet at δ 1.12 (J = 7.0 Hz, 3H). rsc.org The methoxy (B1213986) group gives a singlet at δ 3.39, and the proton on the methoxy-bearing carbon appears as a multiplet between δ 3.22-3.27. rsc.org The cyclohexane (B81311) ring protons resonate as a complex multiplet between δ 1.40-2.21. rsc.org
The analysis of complex spirocyclic systems can sometimes be challenging due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to resolve these ambiguities by correlating proton signals with their directly attached or long-range coupled carbon atoms.
Table 1: Representative ¹H NMR Data for Substituted this compound Derivatives
| Compound/Derivative | Functional Group | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Reference |
|---|---|---|---|---|
| 1-thia-4-azaspiro[4.5]decan-3-one | CONH | 10.43–10.50 | s | nih.gov |
| S-CH ₂ | 3.61 | s | nih.gov | |
| S-CH | 3.90–3.91 | br d or q | nih.gov | |
| Spiroalkane protons | 0.74–2.15 | m | nih.gov | |
| cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]-dec-3-ene-4-ethylcarbonate | Aromatic-H | 7.12, 7.05, 6.99 | d (J=8.0), d (J=8.0), s | rsc.org |
| NH | 6.78 | s | rsc.org | |
| -O-CH ₂CH₃ | 4.04 | q (J=7.0) | rsc.org | |
| -OCH₃ | 3.39 | s | rsc.org | |
| CH ₃OCH | 3.22-3.27 | m | rsc.org | |
| Cyclohexane-H ₈ | 1.40-2.21 | m | rsc.org | |
| -O-CH₂CH ₃ | 1.12 | t (J=7.0) | rsc.org | |
| 8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl 3-(2-bromo-4-fluorophenyl)acrylate | Ph-CH =CH- | 8.02 | d (J=16) | iucr.org |
| NH | 6.58 | s | iucr.org | |
| Ph-CH=CH - | 6.29 | d (J=16) | iucr.org | |
| -OCH ₃ | 3.40 | s | iucr.org | |
| CH ₃OCH | 3.23-3.27 | m | iucr.org | |
| Cyclohexane-H ₈ | 1.41-2.24 | m | iucr.org |
s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad
Carbon-13 NMR (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of their substituents.
For example, in 4-methyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione, the carbonyl carbons of the dione (B5365651) and the lactam ring resonate at δ 183.7 and δ 169.4 ppm, respectively. nih.gov The olefinic carbons appear at δ 143.4 and δ 131.5 ppm, while the spiro carbon is found at δ 87.5 ppm. nih.gov
In more complex derivatives, such as those of 1-thia-4-azaspiro[4.5]decan-3-one, the benzamide (B126) and lactam carbonyl carbons are observed in the regions of 1654−1666 cm⁻¹ and 1685-1716 cm⁻¹, respectively, in their IR spectra, which corresponds to the expected downfield shifts in the ¹³C NMR spectrum. nih.gov
The structural elucidation of cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one and its derivatives is also heavily reliant on ¹³C NMR data to confirm the spirocyclic core and the positions of various substituents. smolecule.com
Table 2: Representative ¹³C NMR Data for Substituted this compound Derivatives
| Compound/Derivative | Carbon Atom | Chemical Shift (δ) ppm | Reference |
|---|---|---|---|
| 4-Methyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | C =O (dione) | 183.7 | nih.gov |
| C =O (lactam) | 169.4 | nih.gov | |
| Olefinic C | 143.4, 131.5 | nih.gov | |
| Spiro C | 87.5 | nih.gov | |
| C H₂ (ring) | 66.6 | nih.gov | |
| N-C H₃ | 25.1 | nih.gov | |
| 2-Methyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | C =O (dione) | 184.2 | nih.gov |
| C =O (lactam) | 175.2 | nih.gov | |
| Olefinic C | 145.5, 144.4, 130.2, 129.0 | nih.gov | |
| Spiro C | 82.2 | nih.gov | |
| C H (ring) | 73.3 | nih.gov | |
| C H₃ | 18.4 | nih.gov |
Fluorine-19 NMR (¹⁹F NMR) for Substituted Derivatives
¹⁹F NMR spectroscopy is a highly specific and sensitive technique for the analysis of organofluorine compounds. wikipedia.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a very receptive nucleus for NMR studies. wikipedia.org This technique is particularly valuable for identifying and quantifying fluorinated derivatives of this compound.
The chemical shifts in ¹⁹F NMR are spread over a wide range, which minimizes signal overlap and allows for clear distinction between fluorine atoms in different chemical environments. wikipedia.org For example, the chemical shifts of fluorobenzenes can be used to determine the substitution pattern on the aromatic ring. nih.gov The coupling between ¹⁹F and ¹H or ¹³C nuclei provides additional structural information, which can be analyzed through various 1D and 2D NMR experiments. rsc.org
In the context of substituted this compound compounds, ¹⁹F NMR can be used to:
Confirm the incorporation of fluorine into the molecule.
Determine the position of fluorine substitution.
Study the interaction of fluorinated derivatives with biological targets, such as proteins or membranes, by observing changes in the fluorine chemical shifts. nih.gov
For instance, in a study of a fluorinated derivative of tritrpticin, ¹⁹F NMR was used to determine the location of fluoro-phenylalanine and fluoro-tyrosine residues within a micelle, providing insights into the peptide's membrane-binding properties. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
HRMS has been extensively used in the characterization of this compound derivatives. For example, the structure of newly synthesized 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives was confirmed by HRMS, where the calculated mass of the protonated molecule [M+H]⁺ was found to be in close agreement with the experimentally observed mass. nih.gov Similarly, the structures of haptens derived from spirotetramat (B1682168) were verified using HRMS in combination with other spectroscopic techniques. acs.org
Table 3: Representative HRMS Data for Substituted this compound Derivatives
| Compound/Derivative | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 4-Methyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | [M+H]⁺ | 180.0661 | 180.0658 | nih.gov |
| 2-Methyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | [M+H]⁺ | 180.0661 | 180.0658 | nih.gov |
| 4-(4-Methylbenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | [M+Na]⁺ | 292.0950 | 292.0944 | nih.gov |
| 4-(4-Nitrobenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | [M+H]⁺ | 301.0824 | 301.0822 | nih.gov |
| cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]-dec-3-ene-4-ethylcarbonate | TOF-MS | 373.1889 | 373.1886 | rsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This method is particularly useful for the analysis of complex mixtures and for the quantification of trace amounts of substances.
LC-MS/MS has been applied to the analysis of spirotetramat, a pesticide containing the this compound core, and its metabolites in various environmental and biological matrices. epa.gov The method involves extracting the analytes from the sample, separating them using an LC column, and then detecting and quantifying them using a mass spectrometer operating in tandem mode (MS/MS). In MS/MS, a specific parent ion is selected and fragmented, and the resulting daughter ions are monitored, which significantly enhances the selectivity and sensitivity of the analysis. epa.gov
The use of isotopically labeled internal standards in LC-MS/MS analysis helps to correct for matrix effects and variations in instrument response, leading to more accurate and precise quantification. epa.gov This technique is essential for monitoring the fate of this compound-based compounds in the environment and for studying their metabolism in living organisms. smolecule.comnih.gov
Time-of-Flight Mass Spectrometry (TOF-MS)
Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. wikipedia.org In this method, ions are accelerated by an electric field, all receiving the same kinetic energy. savemyexams.comlibretexts.org Consequently, their velocity is dependent on their mass-to-charge ratio, with lighter ions traveling faster. savemyexams.comlibretexts.org The time it takes for the ions to travel through a flight tube to a detector is measured, allowing for the calculation of their mass-to-charge ratio. wikipedia.org
This technique is instrumental in the characterization of this compound derivatives. For instance, in the study of spirotetramat, a pesticide with a this compound core, and its enol metabolite, matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS) was employed to determine the hapten-to-protein molar ratio in bioconjugates prepared for immunoassay development. nih.govacs.org High-resolution mass spectrometry (HRMS) is also frequently used to confirm the molecular formulas of synthesized this compound derivatives. acs.org For example, the ESI-MS of 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl 3-(2-bromo-4-fluorophenyl)acrylate showed a prominent (M+H)+ peak at 528, confirming its molecular weight. researchgate.net
The fragmentation patterns observed in the mass spectra can also provide valuable structural information. While "soft" ionization techniques like electrospray ionization (ESI) often result in minimal fragmentation, yielding a strong molecular ion peak, other methods can induce fragmentation, revealing details about the molecule's structure. savemyexams.comnih.gov
Table 1: TOF-MS Data for Selected this compound Derivatives
| Compound Name | Ionization Method | Observed m/z | Reference |
|---|---|---|---|
| 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl 3-(2-bromo-4-fluorophenyl)acrylate | ESI | 528 (M+H)⁺ | researchgate.net |
| Hapten-Protein Bioconjugates of Spirotetramat | MALDI | Not specified | nih.govacs.org |
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids, including the absolute and relative stereochemistry of chiral centers within the this compound framework. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net
X-ray crystallographic studies have been crucial in defining the molecular geometry of various this compound derivatives. For example, the crystal structure of 3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl 3-(2-bromo-4-fluorophenyl)acrylate revealed that the cyclohexane ring adopts a chair conformation. researchgate.netiucr.org In this conformation, the spiro-carbon and the methoxy-bearing carbon atom deviate significantly from the mean plane formed by the other four carbon atoms of the ring. researchgate.netiucr.org
The five-membered pyrrolidine (B122466) ring in these spiro systems often adopts an envelope or a twisted conformation. researchgate.netresearchgate.net For instance, in 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate, the five-membered ring has a slightly twisted conformation. researchgate.net The specific conformation adopted is influenced by the substituents on the ring and the crystal packing forces.
Table 2: Selected Dihedral Angles in this compound Derivatives
| Compound | Rings | Dihedral Angle (°) | Reference |
|---|---|---|---|
| 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl 3-(2-bromo-4-fluorophenyl)acrylate | Cyclohexane & Pyrrolidine | 89.75 (6) | researchgate.netiucr.org |
| 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl 3-(2-bromo-4-fluorophenyl)acrylate | 2-Bromo-4-fluorophenyl & Pyrrolidine | 87.60 (9) | researchgate.netiucr.org |
| 3-(4-Bromo-phenyl-sulfonyl)-8-methyl-1,3-diaza-spiro-[4.5]decane-2,4-dione | 4-Bromophenyl & Hydantoin unit | 83.29 (5) | nih.gov |
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds and van der Waals forces. numberanalytics.com Understanding these interactions is crucial as they influence the physical properties of the solid state. numberanalytics.com In the crystal structure of 3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl 3-(2-bromo-4-fluorophenyl)acrylate, molecules are linked into inversion dimers through pairs of N—H⋯O hydrogen bonds. researchgate.net Similarly, in 3-(4-bromo-phenyl-sulfonyl)-8-methyl-1,3-diaza-spiro-[4.5]decane-2,4-dione, intermolecular N-H⋯O hydrogen bonds link the molecules into centrosymmetric dimers. nih.gov In other derivatives, crystal packing can be further stabilized by C—H⋯O and C—H⋯F interactions, as well as C-H···π contacts. researchgate.netresearchgate.net
Analysis of Dihedral Angles and Ring Conformations within the Spiro System
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectroscopy can confirm the presence of key structural features. For example, in a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, characteristic IR absorption bands were observed for the N-H and O-H stretching vibrations (around 3224-3487 cm⁻¹), the amide C=O stretch (around 1668 cm⁻¹), and the lactam C=O stretch (around 1714 cm⁻¹). nih.gov The synthesis of various haptens of spirotetramat for antibody production also utilized IR spectroscopy to verify the chemical structures of the intermediates and final products. nih.govacs.org
Table 3: Characteristic IR Absorption Bands for this compound Analogs
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| O-H/N-H stretch | 3224 - 3487 | nih.gov |
| C=O stretch (lactam) | ~1714 | nih.gov |
| C=O stretch (amide) | ~1668 | nih.gov |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a newly synthesized compound and to confirm its purity. For a series of 4-phenyl-acyl-substituted 3-(2,5-dimethylphenyl)-4-hydroxy-1-azaspiro[4.5]dec-3-ene-2,8-dione derivatives, elemental analysis was used alongside NMR and mass spectrometry to characterize the structures. nih.govacs.org Similarly, for a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, the calculated and found percentages of C, H, and N were in close agreement, confirming their elemental composition. nih.gov
Table 4: Elemental Analysis Data for a Representative 1-Thia-4-azaspiro[4.5]decan-3-one Derivative (C₁₅H₁₈N₂O₃S)
| Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|
| C | 58.80 | 58.28 | nih.gov |
| H | 5.92 | 6.43 | nih.gov |
| N | 9.14 | 9.18 | nih.gov |
Computational and Theoretical Studies of 1 Azaspiro 4.5 Dec 3 Ene
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the intricacies of molecular systems. For 1-azaspiro[4.5]dec-3-ene and its derivatives, these methods have been employed to elucidate their electronic characteristics and geometric arrangements.
Density Functional Theory (DFT) Methods
Density Functional Theory (DFT) has been a prominent method for studying this compound derivatives. acs.orgnih.govnih.govebi.ac.uk Specifically, the B3LYP functional combined with the 6-31(d) basis set has been successfully used to calculate various molecular and electronic properties. acs.orgnih.govebi.ac.uk These calculations are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate the computed parameters with biological activities like insecticidal efficacy. acs.orgnih.govebi.ac.uk DFT calculations have also been instrumental in rationalizing the stereochemical outcomes of synthetic reactions leading to azaspiro compounds. nih.gov For instance, they can be used to model transition states to predict the cis/trans configuration of the resulting spirocyclic system.
Calculation of Molecular Geometries and Electronic Structures
Computational methods, particularly DFT, have been employed to determine the optimized molecular geometries of this compound derivatives. acs.orgnih.govebi.ac.uk For example, in a study on 3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl 3-(2-bromo-4-fluorophenyl)acrylate, the cyclohexane (B81311) ring was found to adopt a chair conformation. iucr.orgresearchgate.net The mean planes of the cyclohexane and the substituted phenyl ring were determined to be nearly perpendicular to the pyrrolidine (B122466) ring. iucr.orgresearchgate.net Such geometric insights are vital for understanding how these molecules interact with biological targets.
The electronic structure of these compounds has also been a key area of investigation. Calculations provide information on the distribution of electrons within the molecule, which is fundamental to its reactivity and interaction with other molecules. acs.orgnih.govebi.ac.uk
Determination of Electronic Descriptors
Various electronic descriptors for this compound derivatives have been calculated using quantum chemical methods. These include:
Charge Distribution: Provides insight into the polarity of different parts of the molecule and potential sites for electrostatic interactions. acs.orgnih.govebi.ac.uk
Molecular Orbital Levels: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. These frontier orbitals are key to understanding a molecule's reactivity and its ability to participate in chemical reactions. acs.orgnih.govebi.ac.uk
These descriptors are frequently used as independent variables in QSAR studies to build models that predict the biological activity of new, unsynthesized compounds. acs.orgnih.govebi.ac.uk
Reaction Mechanism Studies and Transition State Analysis for this compound Forming Reactions
Theoretical methods are pivotal in elucidating the mechanisms of reactions that form the this compound core. For instance, the gold(I)-catalyzed spirocyclization of 3-ene-1,7-diyne esters to produce azaspiro[4.5]decadienone derivatives is proposed to proceed through a complex cascade pathway. rsc.org This pathway involves a sequence of events including a 1,2- or 1,3-acyloxy migration, a Nazarov cyclization, a 6-endo-dig cyclization, and a final 1,5-acyl migration. rsc.org
Computational modeling, such as DFT calculations, can be used to map the potential energy surface of such reactions. This allows for the identification of intermediates and, crucially, the calculation of the structures and energies of transition states. rsc.org The activation barrier, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. rsc.org By comparing the activation barriers for different possible pathways, the most likely reaction mechanism can be determined.
Conformational Analysis through Theoretical Methods
The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. The spirocyclic nature of this compound imparts a degree of conformational rigidity, which can be advantageous for selective binding to biological targets. vulcanchem.com
Theoretical methods are widely used to explore the possible conformations of these molecules. For instance, in derivatives of 1-azaspiro[4.5]dec-3-en-2-one, the cyclohexane ring typically adopts a chair conformation. iucr.orgresearchgate.net DFT calculations and other computational techniques can be used to determine the relative energies of different conformations and identify the most stable (lowest energy) arrangements. nih.gov This information is essential for understanding how the molecule will present itself for interaction with a receptor or enzyme.
Molecular Modeling and Docking Studies for Scaffold Interaction Mechanisms
To understand how this compound-based compounds exert their biological effects, molecular modeling and docking studies are employed. These computational techniques simulate the interaction between a small molecule (the ligand) and a biological macromolecule (the receptor), such as an enzyme or protein.
For example, derivatives of this scaffold are known to act as insecticides by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). iucr.orgrsc.org Molecular docking studies have been performed to investigate the binding modes of these compounds within the active site of ACCase. rsc.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. This provides a molecular-level explanation for the compound's inhibitory activity and can guide the design of new, more potent inhibitors. rsc.org The conformational rigidity of the spiro scaffold is thought to contribute to enhanced binding selectivity. vulcanchem.com
Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. In the field of medicinal and agricultural chemistry, QSAR studies are instrumental in the rational design and optimization of novel bioactive molecules. For derivatives of this compound, QSAR studies have been employed to elucidate the structural features that govern their biological effects, such as insecticidal activity.
One significant QSAR study focused on a series of 4-phenyl-acyl-substituted 3-(2,5-dimethylphenyl)-4-hydroxy-1-azaspiro[4.5]dec-3-ene-2,8-dione derivatives. acs.org This research aimed to identify the key molecular descriptors that influence their efficacy against pests like the bean aphid (Aphis fabae) and the carmine (B74029) spider mite (Tetranychus cinnabarinus). acs.org The study found that these compounds exhibited notable inhibitory activities, with the 4-phenyl acyl esters demonstrating superior bioactivity compared to 4-arylesterases and alkyl esters. acs.org
The QSAR models were developed using quantum-chemical and physicochemical parameters as independent variables, while the insecticidal activity served as the dependent variable. The calculations for molecular geometries and electronic descriptors were performed using the Density Functional Theory (DFT) method at the B3LYP/6-31(d) level. acs.org These descriptors included total energy and charge distribution. acs.org The resulting models showed a strong correlation between the insecticidal activity and the calculated parameters, with a correlation coefficient (r) greater than 0.8. acs.org This indicates that the models are robust and can reliably predict the bioactivity of new derivatives within this class.
The research highlighted that specific substitutions on the phenyl acyl group had a significant impact on the insecticidal potency. For instance, a derivative with a para-methoxy group on the phenyl acyl (compound 8-I-e) showed potent activity against A. fabae, while a derivative with a para-trifluoromethyl group (compound 8-I-m) was highly effective against T. cinnabarinus. acs.org These findings underscore the importance of the electronic and steric properties of the substituents in modulating the biological activity of these this compound derivatives. acs.org
Table 1: Key Compounds and Their Bioactivities from a QSAR Study on this compound Derivatives
| Compound ID | Substituent on Phenyl Acyl | Target Pest | Activity |
|---|---|---|---|
| 8-I-e | para-methoxy | Aphis fabae | Potent |
| 8-I-m | para-trifluoromethyl | Tetranychus cinnabarinus | Potent |
Data sourced from a study on 4-phenyl-acyl-substituted 3-(2,5-dimethylphenyl)-4-hydroxy-1-azaspiro[4.5]dec-3-ene-2,8-dione derivatives. acs.org
While direct QSAR studies on the parent this compound are not extensively documented in the provided results, the research on its derivatives provides valuable insights. The methodologies used, such as the application of DFT for descriptor calculation and the development of statistically significant QSAR models, are transferable to other derivatives of this scaffold. For example, QSAR studies on other spiro-pyrrolidine derivatives, such as spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine-1,3-dione derivatives, have also demonstrated the importance of hydrophobic and polar surface area descriptors in determining their biological activity as aldose reductase inhibitors. nih.govresearchgate.net These studies, although on a different biological target, reinforce the utility of QSAR in understanding the structure-activity relationships of spiro compounds.
Research Applications and Future Directions of 1 Azaspiro 4.5 Dec 3 Ene Scaffolds
Scaffold Design for Complex Chemical Structures in Organic Synthesis
The 1-azaspiro[4.5]decane unit is a foundational component for building intricate molecular architectures. acs.org Its inherent structural rigidity and defined stereochemistry make it an excellent starting point for synthesizing complex target molecules. Organic chemists utilize this scaffold to control the spatial orientation of functional groups, which is crucial for achieving desired biological activity and selectivity. The synthesis of dibenzo-1-azaspiro[4.5]decanes, for example, begins with a diastereoselective addition to a chiral N-tert-butanesulfinyl imine, showcasing how the scaffold directs the stereochemical outcome of subsequent reactions. acs.org
Role in Natural Product Inspired Synthesis
The 1-azaspiro[4.5]decane framework is a key feature in a number of natural products, such as himandrine, an alkaloid extracted from the bark of Galbulimima species. acs.org This has spurred significant interest in using the 1-azaspiro[4.5]dec-3-ene scaffold as a template for the synthesis of natural product analogs. By mimicking the core structure of these biologically active compounds, researchers can develop new derivatives with potentially enhanced or modified properties. The synthesis of such compounds often involves multi-step sequences that capitalize on the inherent reactivity and stereochemistry of the azaspirocyclic core.
Development of Agrochemical Research Targets (e.g., Spirotetramat (B1682168) Analogs and Metabolites)
A significant application of the this compound scaffold is in the field of agrochemicals, most notably in the development of insecticides like Spirotetramat. researchgate.netepa.gov Spirotetramat itself is a pro-insecticide, meaning it is converted into its active form after being ingested by the insect. nih.gov This active metabolite is a derivative of the this compound core. nih.govnih.gov
The primary mechanism of action for Spirotetramat and its active metabolites is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for lipid biosynthesis in insects. nih.govebi.ac.uk This disruption of lipogenesis is particularly effective against immature stages of sucking pests. epa.gov
Research in this area focuses on synthesizing and evaluating analogs of Spirotetramat to understand structure-activity relationships and develop new, more effective or selective insecticides. nih.gov Studies have shown that modifications to the substituents on the this compound core can significantly impact insecticidal activity. researchgate.netnih.gov
Key metabolites of Spirotetramat that are subjects of research include:
Spirotetramat-enol: Formed by the hydrolysis of the ethyl carbonate group, this is the primary active form of the insecticide. nih.govfao.org
Spirotetramat-ketohydroxy: An oxidation product of the azaspirodecenyl moiety. fao.orgnih.gov
Spirotetramat-desmethyl-enol: Results from the demethylation of the methoxy (B1213986) group. fao.org
Spirotetramat-enol-GA: A glucuronic acid conjugate of the enol metabolite. fao.org
The study of these metabolites is crucial for understanding the metabolic fate of Spirotetramat in plants and insects. fao.orgsmolecule.com
Exploration of Novel Synthetic Methodologies and Catalytic Reactions for Spiro Compounds
The growing importance of spirocyclic compounds has driven the development of new synthetic methods to access the this compound scaffold and its derivatives. capes.gov.br Researchers are continuously exploring more efficient and stereoselective ways to construct this ring system.
Recent advancements include:
Palladium-catalyzed aza-[3+2] cycloaddition: A method has been reported to transform anilines into 1-azaspiro[4.5]decanes through oxidative dearomatization and a subsequent palladium-catalyzed cycloaddition with vinylcyclopropanes. researchgate.net
Intramolecular N-arylation: The synthesis of dibenzo-1-azaspiro[4.5]decanes utilizes an intramolecular palladium-catalyzed N-arylation as a key step to form the spirocyclic core. acs.org
Multi-component reactions: One-pot, three-component reactions involving a ketone, an aromatic amine, and mercaptoacetic acid have been used to efficiently synthesize 1-thia-4-azaspiro[4.5]decane derivatives, which are structurally related to the this compound scaffold. nih.govmdpi.com
Metal-catalyzed oxidative cyclization: This key step has been employed in the synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. nih.govmdpi.com
These methodologies not only provide access to the core scaffold but also allow for the introduction of diverse functional groups, enabling the creation of libraries of compounds for biological screening.
Advancements in Computational Methodologies for this compound Scaffold Design
Computational tools are playing an increasingly vital role in the design and development of novel compounds based on the this compound scaffold. semanticscholar.org Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are being employed to predict the biological activity of new derivatives and to understand their interactions with target proteins. nih.govsemanticscholar.org
For instance, in the development of Spirotetramat analogs, DFT/B3LYP/6-31(d) level methods have been used to calculate molecular geometries and electronic descriptors. nih.gov These computational studies help in identifying key structural features that correlate with insecticidal activity, thereby guiding the synthesis of more potent compounds. nih.gov Molecular docking studies have also been used to investigate the binding modes of these compounds with acetyl-CoA carboxylase (ACCase), providing insights into the mechanism of inhibition. rsc.org
The integration of computational chemistry with synthetic efforts accelerates the discovery process, allowing for a more rational and targeted approach to designing new this compound-based molecules with desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
